molecular formula C26H19FN4O3 B11205758 N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11205758
M. Wt: 454.5 g/mol
InChI Key: LFGVJJNJYJWPHZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzimidazole core fused with a pyrimidine ring and substituted with acetyl and fluorophenyl groups, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Pyrimidine ring formation: The benzimidazole intermediate is then reacted with a suitable pyrimidine precursor, such as a diaminopyrimidine, under basic conditions to form the fused pyrimidobenzimidazole structure.

    Substitution reactions:

    Final acylation: The final step involves the acylation of the intermediate with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

    Pathways: It may inhibit key signaling pathways, leading to the suppression of cancer cell growth or microbial activity.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 2-aminobenzimidazole, and 2-(4-fluorophenyl)benzimidazole.

    Uniqueness: The presence of the fused pyrimidine ring and the specific substitution pattern (acetyl and fluorophenyl groups) make this compound unique in terms of its chemical and biological properties.

Properties

Molecular Formula

C26H19FN4O3

Molecular Weight

454.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide

InChI

InChI=1S/C26H19FN4O3/c1-16(32)17-8-12-20(13-9-17)28-24(33)15-30-22-4-2-3-5-23(22)31-25(34)14-21(29-26(30)31)18-6-10-19(27)11-7-18/h2-14H,15H2,1H3,(H,28,33)

InChI Key

LFGVJJNJYJWPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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